molecular formula C10H9BrN2O B14063804 N-(2-bromo-4-methylphenyl)-2-cyanoacetamide CAS No. 1016863-54-9

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide

Cat. No.: B14063804
CAS No.: 1016863-54-9
M. Wt: 253.09 g/mol
InChI Key: GPOIZBZSYATWCS-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is an organic compound with the molecular formula C9H10BrNO It is known for its unique structure, which includes a bromine atom and a cyano group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-bromo-4-methylaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano-} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives from the reduction of the cyano group.

Scientific Research Applications

Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Similar structure with an iodine atom instead of bromine.

    Acetamide, N-(4-bromo-2-ethylphenyl)-: Similar structure with an ethyl group instead of a cyano group.

Uniqueness

Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is unique due to the presence of both bromine and cyano groups, which confer distinct chemical and biological properties

Properties

CAS No.

1016863-54-9

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide

InChI

InChI=1S/C10H9BrN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)

InChI Key

GPOIZBZSYATWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)Br

Origin of Product

United States

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